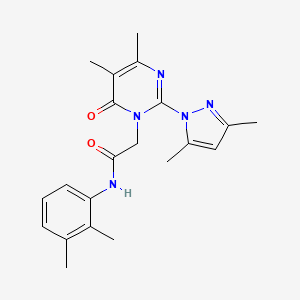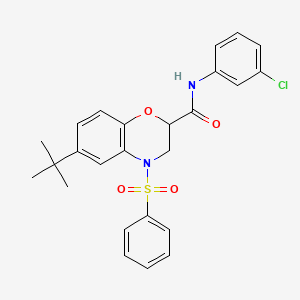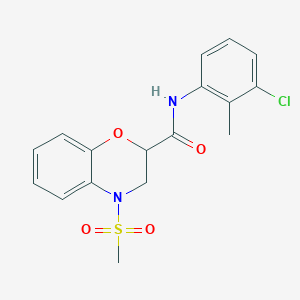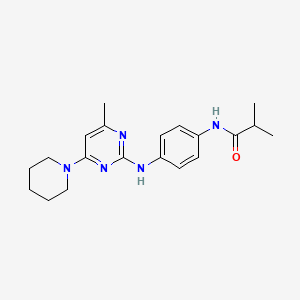
1-(benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step often involves the reaction of the piperidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Naphthalenyl Group: The final step involves coupling the naphthalenyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-(Benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific electronic or photochemical properties.
Mécanisme D'action
The mechanism by which 1-(benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways by binding to key proteins, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-(Benzylsulfonyl)piperidine-3-carboxamide: Lacks the naphthalenyl group, which may reduce its complexity and potential interactions.
N-(Naphthalen-1-yl)piperidine-3-carboxamide: Does not have the benzylsulfonyl group, potentially altering its reactivity and applications.
Uniqueness: 1-(Benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide is unique due to the presence of both benzylsulfonyl and naphthalenyl groups, which confer distinct chemical properties and potential for diverse applications.
This compound’s structural complexity and versatility make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C23H24N2O3S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H24N2O3S/c26-23(24-22-14-6-11-19-10-4-5-13-21(19)22)20-12-7-15-25(16-20)29(27,28)17-18-8-2-1-3-9-18/h1-6,8-11,13-14,20H,7,12,15-17H2,(H,24,26) |
Clé InChI |
SRAHFXYPOQDDNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11247107.png)
![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11247110.png)

![N-(2,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247131.png)
![3-benzyl-7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11247133.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247136.png)



![6-ethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247164.png)

![N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247173.png)

![N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247187.png)
